![molecular formula C5H6BrClN2 B1597110 2-bromopyridin-3-amine Hydrochloride CAS No. 78607-34-8](/img/structure/B1597110.png)
2-bromopyridin-3-amine Hydrochloride
Overview
Description
2-Bromopyridin-3-amine Hydrochloride is a chemical compound with the molecular formula C5H6BrClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopyridin-3-amine Hydrochloride can be synthesized from 2-aminopyridine through a series of reactions. One common method involves the bromination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in an organic solvent, followed by the addition of liquid bromine at low temperatures. The reaction mixture is then heated, and the pH is adjusted to neutral using sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridin-3-amine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles are used under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed under mild conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromopyridin-3-amine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromopyridin-3-amine Hydrochloride involves its participation in chemical reactions as a nucleophile or electrophile. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . The molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromopyridine: An isomer with similar reactivity but different substitution pattern.
3-Amino-2-bromopyridine: A closely related compound with similar applications in organic synthesis.
Uniqueness: 2-Bromopyridin-3-amine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research .
Properties
IUPAC Name |
2-bromopyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNBJOJJJCUTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376458 | |
Record name | 2-bromopyridin-3-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78607-34-8 | |
Record name | 2-bromopyridin-3-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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